2-Chloro-3-(pyridin-3-yl)propanal
Description
2-Chloro-3-(pyridin-3-yl)propanal is a chloro-substituted aldehyde featuring a pyridine ring at the 3-position of the propanal backbone. Its molecular formula is C₈H₇ClNO, with a molecular weight of 168.60 g/mol (estimated). The compound’s structure combines the reactivity of an aldehyde group with the aromatic and electron-withdrawing properties of the pyridine moiety, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.
Properties
Molecular Formula |
C8H8ClNO |
|---|---|
Molecular Weight |
169.61 g/mol |
IUPAC Name |
2-chloro-3-pyridin-3-ylpropanal |
InChI |
InChI=1S/C8H8ClNO/c9-8(6-11)4-7-2-1-3-10-5-7/h1-3,5-6,8H,4H2 |
InChI Key |
LNKOFGCRLPWSID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CC(C=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
2-Chloro-3-(trifluoromethyl)pyridine
- Structural Difference : Replaces the propanal group with a trifluoromethyl (-CF₃) substituent.
- Applications : Widely used in agrochemicals (e.g., insecticides) and pharmaceuticals due to its high stability and reactivity. Market reports highlight a projected CAGR of 5.8% (2025–2032), driven by demand for bioactive intermediates .
- Reactivity : The -CF₃ group enhances electron-withdrawing effects, increasing resistance to hydrolysis compared to aldehyde-containing analogs.
2-Chloro-3-(4-fluorophenyl)propanal
- Structural Difference : Substitutes the pyridin-3-yl group with a 4-fluorophenyl ring.
- Properties: Molecular weight = 186.61 g/mol (CAS 807667-29-4). However, its synthesis routes (e.g., via LookChem protocols) emphasize challenges in achieving high yields (>95%) due to steric hindrance from the aromatic ring .
(E)-Methyl 3-(2-chloro-5-methylpyridin-3-yl)acrylate
- Structural Difference : Features an acrylate ester instead of an aldehyde, with a methyl group at the 5-position of the pyridine ring.
- Role : Primarily used in polymer chemistry and as a Michael acceptor in organic synthesis. The ester group offers greater thermal stability than aldehydes but reduces electrophilicity .
Research Findings and Data Tables
Table 1: Key Properties of 2-Chloro-3-(pyridin-3-yl)propanal and Analogs
| Compound | Molecular Weight (g/mol) | Key Functional Groups | Primary Applications | Stability Notes |
|---|---|---|---|---|
| This compound | 168.60 (estimated) | Aldehyde, Pyridine | Pharma intermediates | Moderate hydrolysis sensitivity |
| 2-Chloro-3-(trifluoromethyl)pyridine | 181.55 | Trifluoromethyl, Pyridine | Agrochemicals, Pharmaceuticals | High thermal/chemical stability |
| 2-Chloro-3-(4-fluorophenyl)propanal | 186.61 | Aldehyde, Fluorophenyl | Drug discovery | Improved metabolic stability |
| (E)-Methyl 3-(2-chloro-5-methylpyridin-3-yl)acrylate | 225.66 | Acrylate, Pyridine | Polymer chemistry | High thermal stability |
Critical Analysis
- Reactivity Trends : Aldehyde-containing derivatives (e.g., this compound) exhibit higher electrophilicity but lower stability compared to ester or -CF₃ analogs.
- Data Limitations : Physicochemical properties (e.g., melting points, solubility) for this compound are absent in the evidence, necessitating experimental validation .
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